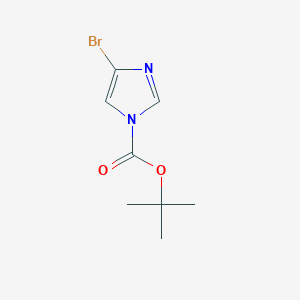
Lactonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactonic acid, also known as lactic acid, is an organic compound with the molecular formula C₃H₆O₃. It is a white, water-soluble solid or clear liquid that is naturally found in sour milk and other fermented products. Lactic acid is a chiral molecule, meaning it has two enantiomers: L-lactic acid and D-lactic acid. It is widely used in the food, pharmaceutical, and cosmetic industries due to its versatile properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lactic acid can be synthesized through both chemical synthesis and fermentation processes. The chemical synthesis typically involves the hydrolysis of lactonitrile, which is produced from acetaldehyde and hydrogen cyanide. The reaction conditions include acidic or basic hydrolysis, followed by purification steps to obtain pure lactic acid.
Industrial Production Methods
Industrial production of lactic acid is predominantly carried out through fermentation. Renewable and low-cost raw materials such as glucose, sucrose, or lactose are used as substrates. The fermentation process involves the use of lactic acid bacteria, such as Lactobacillus species, under controlled conditions of pH, temperature, and nutrient supply. After fermentation, the broth undergoes purification processes like precipitation, solvent extraction, and membrane separation to obtain pure lactic acid .
Análisis De Reacciones Químicas
Types of Reactions
Lactic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Polymerization: Formation of polylactic acid (PLA) through condensation polymerization.
Oxidation: Conversion to pyruvic acid.
Reduction: Formation of propionic acid.
Common Reagents and Conditions
Esterification: Catalyzed by acids such as sulfuric acid, under reflux conditions.
Polymerization: Catalyzed by tin(II) octoate or other metal catalysts, under high temperature and vacuum.
Oxidation: Carried out using oxidizing agents like potassium permanganate.
Reduction: Performed using reducing agents like hydrogen gas in the presence of a catalyst.
Major Products Formed
Esterification: Produces lactic acid esters, which are used as solvents and plasticizers.
Polymerization: Produces polylactic acid, a biodegradable polymer used in packaging and medical devices.
Oxidation: Produces pyruvic acid, an important intermediate in metabolic pathways.
Reduction: Produces propionic acid, used as a preservative in food .
Aplicaciones Científicas De Investigación
Lactic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of biodegradable polymers and green solvents.
Biology: Studied for its role in metabolic pathways and as a signaling molecule in cellular processes.
Medicine: Used in the formulation of pharmaceuticals, including topical treatments for skin conditions and as a component in intravenous fluids.
Industry: Employed in the production of biodegradable plastics, food additives, and as a pH regulator in various industrial processes .
Mecanismo De Acción
Lactic acid exerts its effects through various mechanisms:
Metabolic Pathways: Lactic acid is involved in anaerobic glycolysis, where it is produced from pyruvate and subsequently metabolized to carbon dioxide and water.
Molecular Targets: It acts on enzymes involved in metabolic pathways, such as lactate dehydrogenase.
Cellular Effects: Lactic acid influences cellular processes like inflammation, wound healing, and cellular respiration
Comparación Con Compuestos Similares
Lactic acid can be compared with other hydroxycarboxylic acids, such as glycolic acid and citric acid:
Glycolic Acid: Similar to lactic acid but has a smaller molecular size and is used in cosmetic formulations for its exfoliating properties.
Citric Acid: Contains three carboxyl groups and is widely used as a preservative and flavoring agent in the food industry.
Unique Properties: Lactic acid’s chiral nature and ability to form polylactic acid make it unique among hydroxycarboxylic acids.
Conclusion
Lactic acid is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo diverse reactions make it an important substance in scientific research and industrial applications.
Propiedades
IUPAC Name |
(2S,3R,5S)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4+,5-,6-,7+,8-,9+,10?,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUSYBCFIZPBE-LLTWZBGYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC([C@H](CO)O)[C@@H]([C@@H](C(=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B8234415.png)




![3-Ethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B8234436.png)
![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8234440.png)

![Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8234446.png)



